molecular formula C31H36N2O2 B1669433 N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide CAS No. 1048039-15-1

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Cat. No. B1669433
M. Wt: 468.6 g/mol
InChI Key: MSJISJDTJJYBFT-UHFFFAOYSA-N
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Scientific Research Applications

Metabolic Profiling and Stability

Research on closely related compounds, such as synthetic cannabinoids and derivatives, includes studies on metabolic profiling using human hepatocytes and liver microsomes to assess metabolic stability and identify metabolites. These studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of novel synthetic compounds (Gandhi et al., 2015).

Antimicrobial and Antitubercular Activities

Several studies have focused on the synthesis and evaluation of derivatives with adamantyl groups for their antimicrobial and antitubercular activities. This includes the creation of compounds that exhibit broad-spectrum antibacterial activity and potential applications in combating pathogenic bacteria and fungi (Al-Wahaibi et al., 2017; Monga et al., 2004).

Physicochemical Modulation of CB2 Receptor Ligands

Investigations into the modulation of physicochemical profiles of cannabinoid receptor ligands have led to the development of derivatives with improved solubility and pharmacodynamic properties. Such research highlights the potential of structural modifications in enhancing the therapeutic profiles of synthetic compounds (Mugnaini et al., 2012).

Synthesis of Novel Materials

The synthesis of new materials, such as polyamide-imides containing adamantyl groups, demonstrates the versatility of adamantyl-containing compounds in materials science. These materials exhibit desirable properties like high thermal stability and mechanical strength, making them suitable for advanced applications (Liaw & Liaw, 2001).

Safety And Hazards

The safety and hazards associated with adamantane derivatives can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information4.


Future Directions

The unique properties of the adamantane moiety encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications1.


Please note that this is a general analysis based on the adamantane moiety and its derivatives. For a comprehensive analysis of the specific compound “N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide”, more specific information or studies would be needed.


properties

IUPAC Name

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJISJDTJJYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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